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Compound of Interest

Compound Name: 6-Bromoflavone

Cat. No.: B074378

Flavonoids, a diverse class of polyphenolic compounds, represent a cornerstone of natural
product chemistry and a fertile ground for drug discovery. Their inherent biological activities are
vast, spanning antioxidant, anti-inflammatory, and anticancer properties.[1] However, the
translation of these natural scaffolds into clinical candidates is often hampered by suboptimal
pharmacokinetic profiles, including poor solubility and metabolic instability. The strategic
introduction of halogen atoms, particularly bromine, onto the flavonoid core is a proven
medicinal chemistry tactic to modulate these properties. Bromination can enhance lipophilicity,
improve membrane permeability, and introduce a key interaction point for binding to biological
targets, often leading to a significant potentiation of activity.

This guide focuses on 6-Bromoflavone, a synthetically accessible and biologically potent
derivative. We will dissect its molecular architecture, provide validated protocols for its
synthesis and characterization, and critically evaluate its most prominent biological activities.
This document is intended for researchers, chemists, and drug development professionals
seeking a comprehensive understanding of this high-value chemical entity.

Part 1: Molecular Profile and Physicochemical
Characteristics

6-Bromoflavone, systematically named 6-Bromo-2-phenyl-4H-chromen-4-one, is a
mononuclear halogenated flavone.[2] The core structure consists of a C6-C3-C6 skeleton, with
a bromine atom substituted at the C-6 position of the benzopyranone A-ring. This specific
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substitution is critical, as it significantly influences the molecule's electronic distribution and
steric profile, which in turn dictates its biological interactions.

The bromine atom enhances the molecule's lipophilicity, a property that can improve its ability
to cross biological membranes, including the blood-brain barrier. This is a crucial factor in its
notable neurological activity, which will be discussed later.

Table 1: Physicochemical Properties of 6-Bromoflavone

Property Value Source(s)
Molecular Formula C1s5HoBro:2 [3114]
Molecular Weight 301.14 g/mol [3114]

CAS Number 1218-80-0 [31[4]
Appearance Off-white powder [3]

Melting Point 190-196 °C [21[31[2]1[5]
Density 1.54 g/cm3 [415]

LogP (Octanol/Water) 4.22250 [4]

Boiling Point 421.1 °C at 760 mmHg [4][5]
Flash Point 208.5 °C [4115]

Part 2: Synthesis and Spectroscopic Elucidation

The synthesis of 6-Bromoflavone is well-established, with the most common and reliable
methods involving the oxidative cyclization of a chalcone precursor. This approach offers high
yields and excellent control over the final product's regiochemistry.

Recommended Synthetic Workflow: From Chalcone to
Flavone

This two-step protocol is a field-proven method for generating high-purity 6-Bromoflavone.
The causality behind the reagent selection is critical for success.
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Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-5'-bromochalcone This reaction
builds the open-chain precursor to the flavone. The use of a strong base like potassium
hydroxide (KOH) is essential to deprotonate the acetophenone, forming an enolate that acts as
the nucleophile.

e Protocol:

o Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) and Benzaldehyde (1.1
equivalents) in ethanol.

o Cool the solution in an ice bath.

o Add a solution of potassium hydroxide (3 equivalents) in water dropwise, maintaining the
temperature below 10 °C.

o Stir the mixture at room temperature for 24 hours.

o Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCI to
precipitate the chalcone.

o Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to
obtain the pure chalcone.

Step 2: Oxidative Cyclization to 6-Bromoflavone This step forms the heterocyclic C-ring. A
mixture of iodine (I2) and dimethyl sulfoxide (DMSOQO) is employed; DMSO serves as both the
solvent and the oxidizing agent, while iodine acts as a catalyst to facilitate the electrophilic
cyclization onto the hydroxyl group, followed by oxidation to form the C2-C3 double bond.[6]

e Protocol:

[e]

Dissolve the 2'-Hydroxy-5'-bromochalcone from Step 1 in DMSO.

o

Add a catalytic amount of iodine (I2).

[¢]

Heat the mixture at 100-120 °C for 3-4 hours, monitoring the reaction by TLC.

[e]

After completion, cool the reaction mixture and pour it into a sodium thiosulfate solution to
guench excess iodine.
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o The precipitated solid is filtered, washed thoroughly with water, and dried.

o Purify the crude product via column chromatography on silica gel or recrystallization from
a suitable solvent like ethanol or acetic acid to yield pure 6-Bromoflavone.

Step 1: Claisen-Schmidt Condensation

G'-Bromo-2‘-hydroxyacetophenone) (Benzaldehyde)

KOH, Ethanol, RT KOH, Ethanol, RT

(2'-Hydroxy—5'—bromocha|cone)

I2 (cat.), DMSO, Heat

Step 2: Oxidative Cyclization

(6-Bromoflavone)

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromoflavone.

Spectroscopic Data and Structural Validation

Unambiguous structural confirmation is paramount. The following data, based on published
literature, serves as a benchmark for characterization.

Table 2: NMR Spectroscopic Data for 6-Bromoflavone (in DMSO-ds)
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Nucleus Chemical Shift (6, ppm) Description
1H NMR 8.11-8.13 (Hnjé,B:_)z?\;ir;a:?:g sanalsfer
8.00 (dd, 3 =8, 2 Hz, 1H) H-7
7.74 (d, J = 8 Hz, 1H) H-8
m, 3H) Overlapping signals for
197163 I(-|3 H)-4', and Zp-S'g 9
7.11 (s, 1H) H-3
13C NMR 175.9 (s) C-4 (Carbonyl)
162.9 (s) C-2
154.7 (s) C-8a
136.9 (d) C-7
132.0 (d) C-4'
130.8 (s) C-1'
129.1 (d) C-3'/C-5'
126.9 (d) C-5
126.5 (d) C-2'/C-6'
124.9 (s) C-4a
121.3 (d) C-8
117.9 (s) C-6
106.9 (d) C-3

e Mass Spectrometry (EIMS): The mass spectrum will exhibit a characteristic molecular ion
(M™) cluster at m/z 300 and 302 with a ~1:1 intensity ratio, which is the definitive isotopic
signature of a single bromine atom in the molecule.
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« Infrared (IR) Spectroscopy: Key signals include a strong absorption band around 1630-1650
cm~1 corresponding to the C=0 stretch of the y-pyrone ring and aromatic C=C stretching
vibrations in the 1450-1600 cm~! region.[6]

Part 3: Biological Activity and Therapeutic Potential

The introduction of the C-6 bromine atom confers potent and specific biological activities,
distinguishing 6-Bromoflavone from many other flavonoids.

Primary Mechanism: Anxiolytic Action via
Benzodiazepine Receptors

The most significant and well-documented activity of 6-Bromoflavone is its function as a high-
affinity ligand for the central benzodiazepine receptors (BDZ-R).[7][8] These receptors are
allosteric modulatory sites on the GABA-A receptor complex, the primary inhibitory
neurotransmitter system in the brain.

» Binding Affinity: 6-Bromoflavone binds competitively to BDZ-Rs with a high affinity,
exhibiting a Ki value of 70 nM.[7][8]

e Functional Activity: It acts as a partial agonist at the BDZ-R.[9] This is a critical distinction
from classical benzodiazepines like diazepam, which are full agonists. As a partial agonist, it
potentiates GABA-stimulated chloride ion influx but to a lesser degree than full agonists.[9]

o Pharmacological Effect: This partial agonism translates into a clear anxiolytic (anxiety-
reducing) effect in preclinical models, observed at doses as low as 0.5 mg/kg (i.p.) in mice.[7]
[8] Crucially, it achieves this effect without the common debilitating side effects associated
with full agonists, such as significant myorelaxant, sedative, or amnestic properties.[9]

This unique pharmacological profile makes 6-Bromoflavone an exceptionally promising lead
compound for the development of novel, non-sedating anxiolytics.
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Caption: Mechanism of anxiolytic action of 6-Bromoflavone.

Secondary Activities and Applications

While its anxiolytic properties are paramount, 6-Bromoflavone is a versatile scaffold with other
documented and potential applications.

e Anticancer Research: 6-Bromoflavone serves as a key intermediate in the synthesis of
more complex derivatives with demonstrated anti-tumor activity. For example, Buchwald-
Hartwig amination at the C-6 position has been used to create a library of 6-
arylaminoflavones, some of which exhibit preferential toxicity towards prostate
adenocarcinoma cells.[6] Furthermore, related brominated flavones have shown efficacy as
cancer chemopreventive agents by inducing phase Il detoxification enzymes like quinone
reductase.[10]

« Anti-inflammatory and Antioxidant Potential: As a member of the flavonoid class, 6-
Bromoflavone is presumed to possess antioxidant and anti-inflammatory properties.[3]
Bromination can enhance the radical scavenging activity and lipophilicity of flavonoids,
potentially allowing for better intracellular accumulation and interaction with signaling
cascades involved in inflammation.[11]

o Antimicrobial Activity: Studies on related brominated flavonoids have shown that the
presence of a bromine atom can confer significant antimicrobial properties against
pathogenic bacteria.[12]

Conclusion and Future Perspectives
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6-Bromoflavone is more than just another flavonoid derivative; it is a precisely engineered
molecular tool with significant therapeutic potential. Its high affinity and partial agonist activity at
the benzodiazepine receptor site provide a clear pathway for the development of advanced
anxiolytic agents with improved safety profiles.

Future research in this area should focus on:

o Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and
excretion (ADME) of 6-Bromoflavone are necessary to understand its bioavailability and
half-life in vivo.[13][14]

o Structure-Activity Relationship (SAR) Expansion: While the C-6 bromine is key, further
modifications on the A and B rings could fine-tune its potency, selectivity, and metabolic
stability.

o Exploration of Other CNS Targets: Given its privileged structure, investigating the activity of
6-Bromoflavone against other neurological targets is a logical next step.

e Oncology Development: Its utility as a scaffold for anticancer agents is well-supported and
warrants further development of derivative libraries for screening against various cancer cell

lines.

In summary, 6-Bromoflavone stands as a validated, high-potential starting point for drug
discovery programs in both neuroscience and oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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